5-Bromodescyano Citalopram
Description
Elucidation of Molecular Mechanisms of Action and Selectivity
5-Bromodescyano Citalopram (B1669093) is structurally analogous to citalopram, with the defining feature being the substitution of a bromo group for the cyano group at the 5-position of the isobenzofuran (B1246724) ring system. Citalopram exerts its therapeutic effects by potently and selectively inhibiting the serotonin (B10506) transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. drugbank.comwikipedia.orgselleckchem.com This action increases the availability of serotonin to bind to postsynaptic receptors. The molecular target for citalopram is the primary, high-affinity (orthosteric or S1) binding site on the SERT. nih.govnih.gov
Given its structural similarity, the primary mechanism of action for 5-Bromodescyano Citalopram is presumed to be the inhibition of the serotonin transporter. Structure-activity relationship (SAR) studies on a variety of 5-substituted citalopram analogues have demonstrated that this position is critical for high-affinity binding to SERT. nih.gov Modifications at this site can significantly influence the compound's potency and selectivity. For instance, electron-withdrawing groups at the 5-position generally maintain high binding affinity at SERT. nih.gov
While specific quantitative binding data for this compound at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters are not extensively detailed in publicly available literature, its role as a direct precursor and designated impurity of citalopram (known as Citalopram EP Impurity F) implies that it possesses significant affinity for SERT. chemicea.commolcan.com Future research is essential to fully characterize its binding profile, including its affinity (Kᵢ) and selectivity for monoamine transporters. Such studies will clarify how the bromo-substitution, compared to the cyano group in citalopram, affects interaction with the S1 binding site and potentially with the low-affinity allosteric (S2) site, which modulates inhibitor binding. nih.govnih.gov
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT vs. DAT/NET) |
|---|---|---|---|---|
| Citalopram | 1.8 - 1.94 | > 10,000 | > 10,000 | Highly Selective for SERT |
| This compound | Data Not Published | Data Not Published | Data Not Published | Presumed Selective for SERT |
Development of Novel Research Tools and Probes
A significant and immediate future direction for this compound lies in its utility as a foundational molecule for developing sophisticated research tools. Its most established role is as a key synthetic intermediate. Multiple patents describe methods for the preparation of citalopram where this compound is the direct precursor, which is converted to citalopram via a cyanation reaction (substituting the bromo group with a cyano group). justia.comepo.orggoogle.comallindianpatents.com Similarly, its deuterated analogue serves as an intermediate for synthesizing labeled citalopram, which is used as a standard in analytical studies. pharmaffiliates.com
Beyond its role as a precursor, the structure of this compound is well-suited for the creation of novel probes to study the serotonin transporter. The 5-position of the citalopram scaffold can be chemically modified to attach functional moieties without losing high-affinity binding to SERT. This has been successfully exploited to create:
Fluorescent Probes: By attaching a fluorophore like rhodamine to the 5-position of citalopram analogues, researchers have developed high-affinity fluorescent ligands. These tools are invaluable for visualizing the distribution, trafficking, and regulation of SERT in living cells using techniques like confocal microscopy.
Radioligands for PET Imaging: Positron Emission Tomography (PET) is a powerful in-vivo imaging technique used to study neurotransmitter systems in the human brain. Radioligands, which are molecules labeled with a positron-emitting isotope (e.g., ¹¹C), are required for these studies. The citalopram structure is a key scaffold for developing SERT-selective radioligands. This compound could serve as a precursor for new radiolabeled probes, potentially offering different binding kinetics or metabolic profiles compared to existing agents.
The development of such tools is critical for advancing our understanding of SERT's role in both normal brain function and in psychiatric disorders. By providing a versatile chemical scaffold, this compound is poised to contribute significantly to the creation of the next generation of probes for neuropharmacological research.
| Tool Type | Description | Research Application | Example Modification Site |
|---|---|---|---|
| Synthetic Intermediate | Precursor molecule for the synthesis of citalopram and its labeled analogues. | Pharmaceutical manufacturing and development of analytical standards. | 5-Bromo group |
| Fluorescent Ligand | Citalopram analogue chemically linked to a fluorophore (e.g., rhodamine). | Visualization of SERT localization, trafficking, and protein dynamics in live cells. | 5-position |
| Radioligand (PET) | Citalopram analogue labeled with a positron-emitting isotope (e.g., ¹¹C). | In-vivo imaging and quantification of SERT density and occupancy in the brain. | Various positions, including N-methyl group |
Structure
3D Structure
Properties
IUPAC Name |
3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLPGGGWZDXCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-39-7 | |
| Record name | 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L06KXW8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What frameworks support comparative studies between this compound and structural analogs in modulating SERT allostery?
- Methodological Answer : Employ free-energy perturbation (FEP) calculations to compare binding free energies of analogs. Pair with functional assays (e.g., fluorescence-based SERT conformational sensors) to correlate computational predictions with experimental efficacy. Meta-analyses of published IC₅₀ datasets can identify structure-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
